molecular formula C18H9NO5 B1254155 Cassameridine

Cassameridine

Cat. No.: B1254155
M. Wt: 319.3 g/mol
InChI Key: ANNPRBPTCAXMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassameridine is an oxoaporphine alkaloid that is 7H-dibenzo[de,g]quinolin-7-one which is substituted by methylenedioxy grups at the 1,2 and 9,10 positions. Compared with liriodenine, which lacks the 9,10-methylenedioxy group, this compound displays only moderate antifungal activity. It has a role as a plant metabolite. It is an organic heterohexacyclic compound, a cyclic acetal, a cyclic ketone, an organonitrogen heterocyclic compound and an oxoaporphine alkaloid.

Scientific Research Applications

Synthesis and Catalysis

Cassameridine is one of the oxoaporphine alkaloids, which have been the subject of various synthetic studies. A notable advancement in the field includes the development of novel total syntheses of alkaloids like this compound. The key step in these syntheses involves a mild Cu-catalyzed tandem oxidation/aromatization of 1-benzyl-3,4-dihydro-isoquinolines (1-Bn-DHIQs) to 1-benzoyl-isoquinolines (1-Bz-IQs). This Cu-catalyzed process has been extensively studied, providing a new pathway for constructing the 1-Bz-IQ core, crucial in the synthesis of this compound and related compounds (Zheng et al., 2018).

Antiallergic Properties

While not directly related to this compound, research on Cinnamomum cassia, which shares part of its name with this compound, has revealed significant antiallergic properties. Cinnamomum cassia extract has been shown to reduce atopic dermatitis-like skin lesions in mice by suppressing the T-helper 2 cell response. This research highlights the potential therapeutic applications of plant extracts, including this compound, in treating allergic conditions (Sung et al., 2011).

Pharmaceutical and Biomedical Research

This compound, like many other natural compounds, may have implications in pharmaceutical and biomedical research. For instance, the study of nanoparticles, including gold and silver nanoparticles synthesized using Cassia auriculata leaf extract, has shown promising results in the cytotoxicity and genotoxicity against human cancer cell lines. Although this compound is not directly involved, this research underscores the potential of plant-derived compounds in developing effective treatments for various diseases (Parveen & Rao, 2015).

Agricultural and Botanical Studies

The botanical genus Cassia, to which this compound is related, has been extensively studied for its medicinal and agricultural applications. For example, studies on Cassia singueana, a plant used for treating malaria, have revealed its significant antinociceptive, antipyretic, and antiplasmodial activities. These studies highlight the medicinal value of Cassia species and provide a scientific basis for their use in traditional medicine (Adzu et al., 2003).

Properties

Molecular Formula

C18H9NO5

Molecular Weight

319.3 g/mol

IUPAC Name

5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,12,14,16,18(22)-octaen-11-one

InChI

InChI=1S/C18H9NO5/c20-17-10-5-12-11(21-6-22-12)4-9(10)15-14-8(1-2-19-16(14)17)3-13-18(15)24-7-23-13/h1-5H,6-7H2

InChI Key

ANNPRBPTCAXMQI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C5C(=CC6=C4OCO6)C=CN=C5C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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